molecular formula C12H17F2O4P B12567336 Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester CAS No. 306753-69-5

Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester

Cat. No.: B12567336
CAS No.: 306753-69-5
M. Wt: 294.23 g/mol
InChI Key: NTINADPIYUJFHE-UHFFFAOYSA-N
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Description

Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester is an organophosphorus compound with the molecular formula C12H17F2O4P. This compound is characterized by the presence of a phosphonic acid group, a difluoromethyl group, and a methoxyphenyl group. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester can be synthesized through several methods. One common method involves the reaction of difluoromethylphosphonic acid with diethyl ether in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonic acid derivatives, methyl-substituted compounds, and substituted phenyl derivatives .

Scientific Research Applications

Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential as a bioactive molecule, with applications in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the development of antiviral and anticancer drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target molecules, enhancing its binding affinity. The phosphonic acid group can chelate metal ions, making it useful in enzyme inhibition and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [difluoro(3-methoxyphenyl)methyl]-, diethyl ester is unique due to the presence of both a difluoromethyl group and a methoxyphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

CAS No.

306753-69-5

Molecular Formula

C12H17F2O4P

Molecular Weight

294.23 g/mol

IUPAC Name

1-[diethoxyphosphoryl(difluoro)methyl]-3-methoxybenzene

InChI

InChI=1S/C12H17F2O4P/c1-4-17-19(15,18-5-2)12(13,14)10-7-6-8-11(9-10)16-3/h6-9H,4-5H2,1-3H3

InChI Key

NTINADPIYUJFHE-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C1=CC(=CC=C1)OC)(F)F)OCC

Origin of Product

United States

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